4-Amino-3-iodopyridin-2(1H)-one
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Overview
Description
4-Amino-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that contains both an amino group and an iodine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-iodopyridin-2(1H)-one typically involves the iodination of 4-amino-2-pyridone. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-iodopyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
Substitution: Products include 4-amino-3-azidopyridin-2(1H)-one, 4-amino-3-thiopyridin-2(1H)-one, etc.
Oxidation: 4-Nitro-3-iodopyridin-2(1H)-one.
Reduction: this compound derivatives with reduced functional groups.
Coupling: Various biaryl or alkyne-substituted pyridine derivatives.
Scientific Research Applications
4-Amino-3-iodopyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the preparation of functional materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-Amino-3-iodopyridin-2(1H)-one depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The iodine atom and amino group can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridin-3(1H)-one: Similar structure but with a chlorine atom instead of iodine.
4-Amino-2-bromopyridin-3(1H)-one: Contains a bromine atom instead of iodine.
4-Amino-2-fluoropyridin-3(1H)-one: Contains a fluorine atom instead of iodine.
Uniqueness
4-Amino-3-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in the design of novel compounds with enhanced biological activity or material properties.
Properties
IUPAC Name |
4-amino-3-iodo-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZAIRDRJFECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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